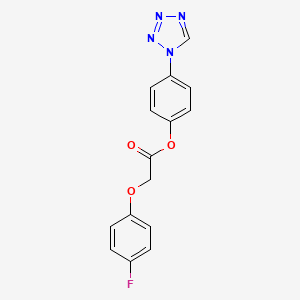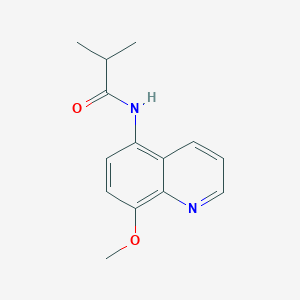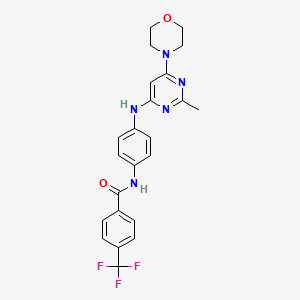
4-(1H-tetrazol-1-yl)phenyl (4-fluorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-tetrazol-1-yl)phenyl (4-fluorophenoxy)acetate: is a chemical compound with the following structural formula:
C8H6FN3O3
It consists of a tetrazole ring (1H-tetrazol-1-yl) attached to a phenyl group, which in turn is linked to a (4-fluorophenoxy)acetate moiety. This compound exhibits interesting properties due to its unique combination of functional groups.
Métodos De Preparación
Synthetic Routes:: The synthesis of 4-(1H-tetrazol-1-yl)phenyl (4-fluorophenoxy)acetate involves several steps. One common synthetic route includes the cycloaddition reaction between a benzonitrile derivative and an azide salt. The tetrakis[4-(1H-tetrazol-5-yl)phenyl]ethylene (H4ttpe) core serves as a multidentate tetrazole molecule in this process .
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and purity. Detailed reaction conditions and purification steps are essential for large-scale production.
Análisis De Reacciones Químicas
Reactions::
Cycloaddition: The key step in the synthesis involves the cycloaddition of the benzonitrile derivative and the azide salt.
Esterification: The (4-fluorophenoxy)acetate group is introduced via esterification.
Azide Salt: Sodium azide (NaN3) or other azide sources.
Benzonitrile Derivative: A suitable precursor containing the phenyl group.
Esterification Reagents: Acetic acid, acetic anhydride, or other esterification agents.
Major Products:: The primary product is 4-(1H-tetrazol-1-yl)phenyl (4-fluorophenoxy)acetate.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Researchers use this compound as a building block for designing novel materials due to its tetrazole and phenyl moieties.
Functional Materials: It can be incorporated into polymers, coordination complexes, and supramolecular assemblies.
Drug Development: Investigating its biological activity may lead to potential drug candidates.
Bioconjugation: The tetrazole group allows for bioconjugation to biomolecules.
Materials Science: Applications in coatings, adhesives, and functional materials.
Pharmaceuticals: Potential intermediates for drug synthesis.
Mecanismo De Acción
The exact mechanism of action for 4-(1H-tetrazol-1-yl)phenyl (4-fluorophenoxy)acetate remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While this compound is unique due to its combination of tetrazole and phenyl groups, similar compounds include:
4-(1H-tetrazol-1-yl)phenylboronic acid: (CAS: 179942-55-3)
5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole: (CAS: 1423810-54-1)
Propiedades
Fórmula molecular |
C15H11FN4O3 |
|---|---|
Peso molecular |
314.27 g/mol |
Nombre IUPAC |
[4-(tetrazol-1-yl)phenyl] 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C15H11FN4O3/c16-11-1-5-13(6-2-11)22-9-15(21)23-14-7-3-12(4-8-14)20-10-17-18-19-20/h1-8,10H,9H2 |
Clave InChI |
XUHWGPBQBFGWBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=NN=N2)OC(=O)COC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11335676.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11335681.png)

![Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11335696.png)
![(2E)-3-(2-chlorophenyl)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B11335706.png)
![N-cyclohexyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335713.png)
![N-(3-chloro-4-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335716.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11335720.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11335721.png)

![2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11335742.png)
![N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11335750.png)


